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This guide provides a comprehensive comparison of clinical trials involving LY2140023
(pomaglumetad methionil), a selective metabotropic glutamate receptor 2/3 (mGIuR2/3)
agonist investigated for the treatment of schizophrenia. The data presented is based on a
systematic review and meta-analysis of randomized controlled trials, offering an objective
overview of its efficacy and safety compared to placebo and atypical antipsychotics.

Efficacy of LY2140023 in Schizophrenia: A
Quantitative Analysis

A meta-analysis of four randomized controlled trials (RCTs) revealed that pomaglumetad
methionil did not demonstrate a statistically significant effect on the Positive and Negative
Syndrome Scale (PANSS) total score when compared to placebo.[1] Furthermore, it was found
to be less effective in reducing PANSS scores in comparison to atypical antipsychotics.[1]

However, an exploratory analysis of five placebo-controlled trials, including the HBBM study,
suggested that certain patient subgroups may be more responsive to treatment. Specifically,
patients in the early stages of schizophrenia (<3 years) and those previously treated with
dopamine D2 receptor antagonists showed a significantly greater improvement with
pomaglumetad (40 mg twice daily) compared to placebo.[2]
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Comparison Outcome Measure Result p-value
LY2140023 vs. Change in PANSS No statistically 0.31[1]
Placebo Total Score significant difference '
LY2140023 vs. _ _
) Change in PANSS Less effective than

Atypical _ _ _ < 0.00001[1]

] ) Total Score atypical antipsychotics
Antipsychotics

Safety and Tolerability Profile

In contrast to its efficacy findings, LY2140023 demonstrated a more favorable side-effect profile
compared to atypical antipsychotics. The meta-analysis showed a significant advantage for
LY2140023 concerning weight gain and prolactin elevation.[1] One phase 3, multicenter,
double-blind study comparing pomaglumetad methionil to aripiprazole found that the
pomaglumetad methionil group had significantly greater weight loss at 24 weeks.[3] However,
this same study reported significantly higher incidences of serious adverse events (SAEs) and
discontinuation due to adverse events for the pomaglumetad methionil group.[3][4]

Comparison Safety Outcome Result p-value
LY2140023 vs. Significantly less
Atypical Weight Gain weight gain with < 0.00001[1]
Antipsychotics LY2140023
LY2140023 vs. Significantly lower
Atypical Prolactin Elevation prolactin elevation < 0.0001[1]
Antipsychotics with LY2140023
) Significantly higher
LY2140023 vs. Serious Adverse o )
o incidence with 0.032[4]
Aripiprazole Events
LY2140023
) ] ] Significantly higher
LY2140023 vs. Discontinuation dueto ]
incidence with 0.020[4]

Aripiprazole Adverse Events

LY2140023

Experimental Protocols of Key Clinical Trials
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The meta-analysis included data from several key randomized controlled trials. While full,
detailed protocols are not publicly available, the following summarizes the general
methodologies based on published literature and clinical trial registry information.

General Study Design:

The trials were typically multicenter, randomized, double-blind, and placebo-controlled.[2][4]
Some studies also included an active comparator arm with an atypical antipsychotic such as
olanzapine or risperidone.[2][5]

Patient Population:

Participants were adults diagnosed with schizophrenia, often experiencing an acute
exacerbation of symptoms.[6] Exploratory analyses also investigated subgroups based on
illness duration and prior medication history.[2]

Interventions and Dosages:

e LY2140023 (Pomaglumetad Methionil): Dosages typically ranged from 40 mg to 80 mg
administered twice daily (BID).[2][5]

e Placebo: Matched placebo administered on the same schedule as the active treatment.
 Atypical Antipsychotics (Active Comparators):

o Olanzapine: Dosing as per standard clinical practice.

o Risperidone: 2 mg BID.[2]

o Aripiprazole: Flexibly dosed.[3]

Outcome Measures:

The primary efficacy endpoint in these trials was the change from baseline in the total score of
the Positive and Negative Syndrome Scale (PANSS).[1] Safety and tolerability were assessed
through the monitoring of adverse events, weight change, and laboratory parameters, including
prolactin levels.
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Signaling Pathway of LY2140023

LY2140023 is a prodrug that is metabolized to its active form, LY404039, a selective agonist for
metabotropic glutamate receptors 2 and 3 (mGIuR2/3).[7] Its mechanism of action is rooted in
the glutamate hypothesis of schizophrenia, which posits that a dysregulation of glutamatergic
neurotransmission contributes to the pathophysiology of the disorder.

As an mGIuR2/3 agonist, LY2140023 is thought to modulate glutamatergic activity, primarily by
reducing the presynaptic release of glutamate in key brain regions.[7][8] These receptors are
coupled to Gai/o proteins, and their activation leads to the inhibition of adenylyl cyclase,
resulting in decreased cyclic AMP (CAMP) levels.[9][10] This signaling cascade ultimately helps
to normalize the hyperactive cortical pyramidal neurons implicated in schizophrenia.[5]
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Caption: Signaling pathway of LY2140023 in modulating glutamate release.

Experimental Workflow

The clinical trials included in the meta-analysis generally followed a standard workflow for
psychiatric drug evaluation.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://clinicaltrials.gov/study/NCT03321617
https://clinicaltrials.gov/study/NCT03321617
https://pmc.ncbi.nlm.nih.gov/articles/PMC4426221/
https://www.mdpi.com/2077-0383/10/7/1475
https://pmc.ncbi.nlm.nih.gov/articles/PMC4023453/
https://en.wikipedia.org/wiki/Pomaglumetad
https://www.benchchem.com/product/b3333296?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3333296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Screening Phase
(Inclusion/Exclusion Criteria)

Double-Blind Treatment Phase
(LY2140023, Placebo, or Active Comparator)

Regular Assessments
(PANSS, Safety Measures)

Gollow-up PeriocD

Data Analysis
(Efficacy and Safety Endpoints)

Click to download full resolution via product page
Caption: General experimental workflow of the LY2140023 clinical trials.

In conclusion, while LY2140023 showed promise with a novel mechanism of action and a
favorable side-effect profile regarding weight gain and prolactin levels, the meta-analysis of
clinical trials did not demonstrate consistent efficacy in the broad population of patients with
schizophrenia.[1] Future research may explore its potential benefits in specific patient
subgroups identified in exploratory analyses.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.researchgate.net/publication/7081336_The_role_of_group_I_metabotropic_glutamate_receptors_in_schizophrenia
https://pubmed.ncbi.nlm.nih.gov/25890643/
https://pubmed.ncbi.nlm.nih.gov/25890643/
https://pubmed.ncbi.nlm.nih.gov/25890643/
https://pubmed.ncbi.nlm.nih.gov/24772351/
https://pubmed.ncbi.nlm.nih.gov/24772351/
https://pubmed.ncbi.nlm.nih.gov/24772351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3977437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3977437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3977437/
https://en.wikipedia.org/wiki/Pomaglumetad
https://pubmed.ncbi.nlm.nih.gov/22722029/
https://pubmed.ncbi.nlm.nih.gov/22722029/
https://clinicaltrials.gov/study/NCT03321617
https://pmc.ncbi.nlm.nih.gov/articles/PMC4426221/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4426221/
https://www.mdpi.com/2077-0383/10/7/1475
https://pmc.ncbi.nlm.nih.gov/articles/PMC4023453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4023453/
https://www.benchchem.com/product/b3333296#meta-analysis-of-clinical-trials-involving-ly2140023
https://www.benchchem.com/product/b3333296#meta-analysis-of-clinical-trials-involving-ly2140023
https://www.benchchem.com/product/b3333296#meta-analysis-of-clinical-trials-involving-ly2140023
https://www.benchchem.com/product/b3333296#meta-analysis-of-clinical-trials-involving-ly2140023
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3333296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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